molecular formula C25H25N5O4S B2959102 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-86-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2959102
CAS RN: 1021214-86-7
M. Wt: 491.57
InChI Key: QELYFBZARHLBMT-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This series of compounds was discovered and characterized in a study .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This resulted in the creation of a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of an ether-based scaffold and a sulfone-based head group . The exact structure is not provided in the available resources.

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

This compound has been characterized as a novel activator for GIRK channels . GIRK channels are integral in regulating the electrical activity of neurons and the heart. By activating these channels, the compound could be used to develop treatments for conditions like atrial fibrillation, epilepsy, and pain.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound has shown promise in DMPK studies with improved metabolic stability . This makes it a valuable candidate for further drug development processes, ensuring that potential medications have a favorable metabolic profile.

Lead Optimization in Drug Discovery

The compound’s structure has been utilized in lead optimization efforts to identify potent and selective activators of GIRK channels . This process is crucial in medicinal chemistry to improve the efficacy and selectivity of potential drugs.

Chemical Probe Development

As part of a themed collection on chemical probes, this compound’s discovery and characterization contribute to the development of molecular tools that can help understand biological processes and diseases .

Mechanism of Action

The compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It displays nanomolar potency as a GIRK1/2 activator .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-18-5-3-4-11-26-18)13-22(17-6-8-20(34-2)9-7-17)28-24(23)30(29-16)19-10-12-35(32,33)15-19/h3-9,11,13,19H,10,12,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELYFBZARHLBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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